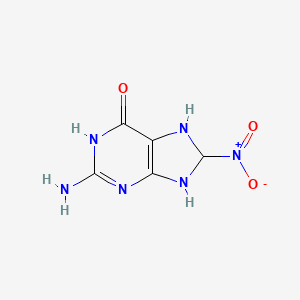
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group at the 2-position and a nitro group at the 8-position of the purine ring. The tetrahydropurin-6-one structure indicates that the compound has undergone partial hydrogenation, resulting in a tetrahydro derivative of purine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one typically involves multi-step organic reactionsThe nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating species . The amino group can be introduced through a substitution reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), primary amines (RNH2).
Major Products Formed
Oxidation: 2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one.
Reduction: 2-amino-8-nitroso-1,7,8,9-tetrahydropurin-6-one.
Substitution: Various amino-substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in DNA and RNA interactions due to its purine structure.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with nucleic acids, potentially affecting DNA and RNA functions. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1,7-dihydro-6H-purin-6-one: Lacks the nitro group at the 8-position.
8-nitroguanine: Contains a nitro group but lacks the tetrahydro structure.
2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one: Contains a thioxo group instead of a nitro group.
Uniqueness
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is unique due to the presence of both an amino and a nitro group on the tetrahydropurine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H6N6O3 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h5,7H,(H4,6,8,9,10,12) |
InChI-Schlüssel |
BUYQSSUNBFMLRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC2=C(N1)N=C(NC2=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


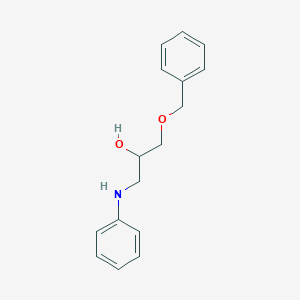


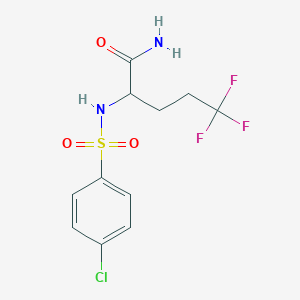
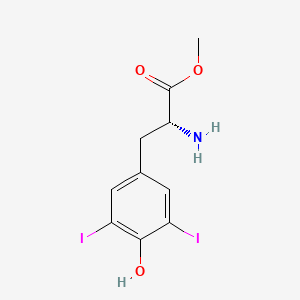
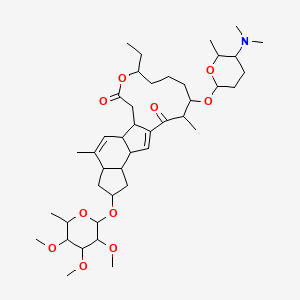
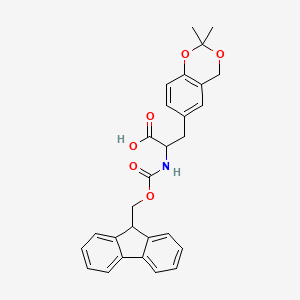
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
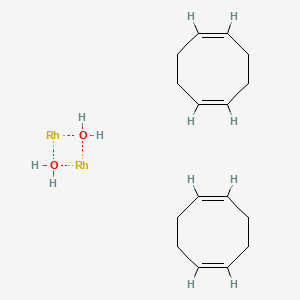
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)


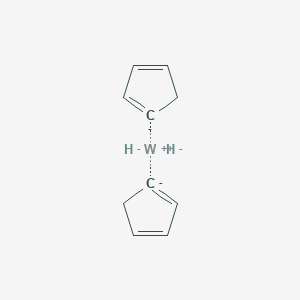
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
